molecular formula C10H12ClN3 B8707989 5-Chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole CAS No. 89088-52-8

5-Chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole

Cat. No. B8707989
CAS RN: 89088-52-8
M. Wt: 209.67 g/mol
InChI Key: KPIDXRKBYPMQDL-UHFFFAOYSA-N
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Description

5-Chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C10H12ClN3 and its molecular weight is 209.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

89088-52-8

Product Name

5-Chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole

Molecular Formula

C10H12ClN3

Molecular Weight

209.67 g/mol

IUPAC Name

5-chloro-3-(2,5-dimethylpyrrol-1-yl)-1-methylpyrazole

InChI

InChI=1S/C10H12ClN3/c1-7-4-5-8(2)14(7)10-6-9(11)13(3)12-10/h4-6H,1-3H3

InChI Key

KPIDXRKBYPMQDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=NN(C(=C2)Cl)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-(2,5-dimethyl-pyrrol-1-yl)-1-methyl-1H-pyrazole (Intermediate 7, 0.51 g, 2.91 mmol) in tetrahydrofuran (25 mL) cooled to −70° C. was treated dropwise with a 2.5M solution of n-butyllithium in hexanes (1.3 mL, 3.25 mmol). The reaction was stirred at −70° C. for 2.6 h. After this time, the reaction was treated dropwise over 2-3 min with a solution of hexachloroethane (0.77 g, 3.2 mmol) in tetrahydrofuran (2.5 mL). The reaction was maintained at −70° C. for 20-25 min. After this time, the cooling bath was removed. The reaction continued to stir for 90 min, at which time the reaction was concentrated in vacuo. The residue was then partitioned between water (50 mL) and diethyl ether (1×50 mL). The organics were washed with a saturated aqueous sodium chloride solution (1×50 mL), dried over magnesium sulfate, filtered, rinsed with diethyl ether and concentrated in vacuo. Silica gel column chromatography (AnaLogix, 40 g, 5-10% ethyl acetate/hexanes) afforded 5-chloro-3-(2,5-dimethyl-pyrrol-1-yl)-1-methyl-1H-pyrazole (0.36 g, 60%) as a light brown solid; ES+-HRMS m/e calcd for C10H12N3Cl [M+H+] 210.0793, found 210.0792.
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Quantity
0.77 g
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
solvent
Reaction Step Three

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